Purity and QC Documentation Superiority: Target Compound (98%) vs. N-Ethyl Analog (96%)
When sourcing a nitro-substituted dimethylamino phenylboronic ester for GMP-like pharmaceutical intermediate synthesis, batch-to-batch consistency and documented purity are critical. The target compound (CAS 1218791-24-2) is routinely supplied at a standard purity of 98% with accompanying NMR, HPLC, and LC-MS batch certificates from multiple reputable vendors . In contrast, its closest N-alkyl substituted comparator, N-Ethyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 1150271-70-7), is commercially listed at a standard purity of 96% . This 2-percentage-point difference in nominal purity represents a meaningful reduction in potential unidentified impurities that could interfere with Pd-catalyzed coupling reactions or downstream biological assays.
| Evidence Dimension | Commercial standard purity (vendor-specified) |
|---|---|
| Target Compound Data | 98% (NLT 98%, multiple vendors: Combi-Blocks, MolCore, Bidepharm, VWR, Leyan) |
| Comparator Or Baseline | N-Ethyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 1150271-70-7): 96% standard purity (Bidepharm specification) |
| Quantified Difference | 2 percentage points higher nominal purity for target compound |
| Conditions | Vendor-specified purity determined by GC, HPLC; product supplied as solid |
Why This Matters
Higher nominal purity reduces the burden of pre-use purification and lowers the risk of catalyst-poisoning impurities in Pd-mediated cross-coupling, which is advantageous for reproducibility in medicinal chemistry and scale-up.
